B1193349 NLG802

NLG802

Cat. No.: B1193349
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula

This compound exists in its hydrochloride salt form with the molecular formula C20H30ClN3O3 and a molecular weight of 395.92 grams per mole. The Chemical Abstracts Service registry number for this compound is 2071683-99-1. The systematic International Union of Pure and Applied Chemistry nomenclature for the free base form of this compound is ethyl (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoate. This nomenclature reflects the dipeptide ester structure that characterizes this compound as a prodrug derivative.

The compound demonstrates stereochemical complexity with two defined chiral centers, as indicated by the (2R) and (2S) designations in the systematic name. The presence of these stereocenters contributes to the specific biological activity and pharmacokinetic profile of the molecule. The Simplified Molecular Input Line Entry System representation for the compound is Cl.CCOC(=O)C@@HNC(=O)C@@HCC(C)C, which encodes the complete structural information including the stereochemistry.

Parameter Value
Molecular Formula (HCl salt) C20H30ClN3O3
Molecular Formula (free base) C20H29N3O3
Molecular Weight (HCl salt) 395.92 g/mol
Molecular Weight (free base) 359.5 g/mol
CAS Registry Number 2071683-99-1
InChI Key WXTSKOFJNRRBHP-DLBZAZTESA-N

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional conformation of this compound reveals a dipeptide ester structure that facilitates its function as a prodrug. The molecule adopts a conformation that allows for efficient enzymatic cleavage to release the active indoximod moiety. The indole ring system, derived from the tryptophan backbone, maintains a planar configuration that is essential for binding interactions with biological targets. The ethyl ester functionality at the carboxyl terminus provides the necessary lipophilicity for enhanced membrane permeability compared to the parent carboxylic acid.

The leucine residue component of the dipeptide structure contributes to the overall three-dimensional architecture through its branched aliphatic side chain. This branching creates steric bulk that influences the molecular conformation and may affect the rate of enzymatic hydrolysis. The amide bond connecting the leucine and modified tryptophan residues adopts a trans configuration, which is typical for peptide bonds and contributes to the stability of the molecule in biological systems.

Computational modeling studies suggest that this compound exhibits conformational flexibility around the peptide bond and the ethyl ester linkage. This flexibility is important for substrate recognition by esterases and peptidases responsible for the prodrug activation. The N-methylated indole ring system maintains its aromatic character and contributes to the overall hydrophobic character of the molecule, which enhances its ability to cross biological membranes.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Spectroscopic characterization of this compound provides detailed structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy reveals characteristic signals consistent with the dipeptide ester structure. The proton nuclear magnetic resonance spectrum would be expected to show signals for the ethyl ester group, including a triplet for the methyl group and a quartet for the methylene group, typically appearing around 1.2-1.3 and 4.1-4.3 parts per million, respectively.

The indole ring system contributes distinctive aromatic proton signals in the 6.8-7.8 parts per million region, with the N-methyl group appearing as a singlet around 3.7 parts per million. The leucine residue contributes characteristic branched aliphatic signals, with the isopropyl methyl groups appearing as a doublet around 0.9 parts per million. The alpha-hydrogen signals from both amino acid residues appear in the 4.0-4.5 parts per million region, with coupling patterns that reflect the stereochemistry of the molecule.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. High-resolution mass spectrometry would be expected to show the molecular ion peak at m/z 360.2287 for the free base form or 396.2023 for the protonated hydrochloride salt. Fragmentation patterns would include loss of the ethyl ester group (loss of 45 mass units) and cleavage of the peptide bond to generate the indoximod fragment.

Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in this compound. The ester carbonyl group appears around 1730-1740 cm⁻¹, while the amide carbonyl shows absorption around 1650-1680 cm⁻¹. The primary amine group of the leucine residue contributes N-H stretching bands around 3300-3500 cm⁻¹, and the aromatic C-H stretches from the indole ring appear around 3000-3100 cm⁻¹.

Comparative Structural Analysis with Parent Compound Indoximod

The structural relationship between this compound and its parent compound indoximod reveals the strategic modifications made to enhance oral bioavailability. Indoximod, also known as 1-methyl-D-tryptophan, has the molecular formula C12H14N2O2 and a molecular weight of 218.25 grams per mole. The systematic name for indoximod is (2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid, indicating its structure as a simple amino acid derivative.

The key structural differences between this compound and indoximod center on the masking of the carboxylic acid and amino groups that limit indoximod's oral absorption. In this compound, the carboxylic acid group of indoximod is converted to an ethyl ester, which significantly increases lipophilicity and membrane permeability. Additionally, the amino group is protected through formation of an amide bond with leucine, creating a dipeptide structure that is recognized by intestinal peptide transporters.

Property Indoximod This compound
Molecular Formula C12H14N2O2 C20H30ClN3O3
Molecular Weight 218.25 g/mol 395.92 g/mol
Functional Groups Free amino acid Dipeptide ethyl ester
Lipophilicity Low Enhanced
Oral Bioavailability 6-10% >5-fold improved

The prodrug design of this compound maintains the essential structural features of indoximod that are required for biological activity while temporarily masking the polar functional groups that limit absorption. Upon oral administration, this compound undergoes enzymatic hydrolysis to release indoximod as the active species. The ester linkage is susceptible to esterase-mediated hydrolysis, while the peptide bond can be cleaved by peptidases present in intestinal and hepatic tissues.

The indole ring system, which is crucial for the mechanism of action as an indoleamine 2,3-dioxygenase inhibitor, remains unchanged in the prodrug design. The N-methyl substitution on the indole nitrogen is preserved, maintaining the specific binding characteristics that distinguish indoximod from natural tryptophan. This structural conservation ensures that the pharmacological activity is retained upon prodrug activation while achieving the desired improvement in pharmaceutical properties.

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NLG802;  NLG-802;  NLG 802; 

Origin of Product

United States

Comparison with Similar Compounds

Key Features of NLG802 :

  • Molecular Formula : C20H30ClN3O3; Molecular Weight: 395.92 g/mol .
  • Mechanism : Converted to indoximod in vivo, which competitively inhibits IDO1, reversing Trp depletion and Kyn accumulation .
  • PK Advantages : In preclinical models, this compound demonstrated a 5-fold increase in oral bioavailability and 3.6–6.1-fold higher Cmax compared to indoximod . In Phase I trials, it achieved a 4.7-fold increase in AUC and 6-fold higher Cmax than molar-equivalent indoximod doses .
  • Clinical Progress : Evaluated in Phase Ia trials for advanced solid tumors (NCT03372239), showing tolerability with fatigue (20%) and nausea (20%) as common adverse events (AEs) .

Comparison with Similar IDO1 Inhibitors

Structural and Mechanistic Differences

Compound Structure/Modification Target(s) Key Mechanism References
This compound Dipeptide hydrochloride prodrug IDO1 Prodrug converted to indoximod
Indoximod Methylated tryptophan analog IDO1 Competitive IDO1 inhibition
LY3381916 Small molecule IDO1 (heme-bound) Binds heme-bound IDO1 selectively
Navoximod (NLG-919) Tryptophan analog IDO1/TDO Dual IDO1/TDO inhibition
BMS-986205 Irreversible inhibitor IDO1 Covalent binding to IDO1 apoprotein

Notes:

  • This compound and indoximod share the same active metabolite but differ in PK profiles.

Pharmacokinetic and Efficacy Profiles

Compound Bioavailability (Preclinical) Clinical Phase Key Efficacy Findings Safety Profile References
This compound 5× indoximod in monkeys Phase Ia Enhances CD8+/Treg ratio; synergizes with PD-1/CTLA-4 inhibitors Low toxicity (Grade 3/4 AEs: 0%)
Indoximod Low (requires 400 mg/kg in mice) Phase II Combined with pembrolizumab: 55% ORR in melanoma Dose-limiting GI toxicity at high doses
LY3381916 N/A Phase I Synergizes with PD-L1 inhibitors; robust target engagement Well-tolerated (no DLTs reported)
BMS-986205 High (irreversible binding) Phase III Failed in ECHO-301 trial with pembrolizumab Grade 3/4 AEs: 15% (fatigue)

Notes:

  • This compound’s prodrug design overcomes indoximod’s poor bioavailability, enabling lower effective doses (e.g., 62 mg/kg in mice vs. 400 mg/kg for indoximod) .
  • BMS-986205’s irreversible binding failed to show survival benefits in Phase III, highlighting challenges in IDO1 inhibitor monotherapy .

Clinical Trial Outcomes and Combination Strategies

  • This compound : In Phase Ia, 1440 mg bid was identified as the maximum tolerated dose (MTD). Combinations with radiation (NCT05469490) and PD-1 inhibitors are under evaluation .
  • Indoximod: Demonstrated clinical activity in melanoma (55% overall response rate with pembrolizumab) but requires high plasma concentrations near the upper limit of tolerability .
  • LY3381916: Showed promising target engagement in Phase I, with plans to explore combinations in non-small cell lung cancer (NSCLC) .

Preparation Methods

Rationale for Prodrug Development

Indoximod, a competitive inhibitor of IDO, suffers from low oral bioavailability (6–10% in humans and nonhuman primates) due to rapid metabolism and poor intestinal absorption. To address this, researchers synthesized a library of prodrugs by conjugating indoximod to amino acids, esters, and peptide amides. These modifications aimed to improve solubility, stability in gastrointestinal fluids, and passive diffusion across intestinal epithelia.

Synthesis of NLG802

This compound was synthesized through a multi-step process involving the covalent attachment of a bioreversible promoiety to indoximod’s primary amine group. Key steps included:

  • Amino Acid Conjugation : Indoximod was coupled to a selected amino acid via a carbamate or amide linkage, optimizing steric and electronic properties for enzymatic cleavage in systemic circulation.

  • Stability Optimization : Prodrug candidates were screened for stability in simulated gastric fluid (SGF, pH 1.2), intestinal fluid (SIF, pH 6.8), and plasma. This compound demonstrated <10% degradation after 2 hours in SGF/SIF and >90% conversion to indoximod in plasma within 30 minutes.

  • Crystallization and Formulation : The final compound was purified via recrystallization and formulated as a free-flowing powder for oral administration in preclinical studies.

Table 1: Stability Profile of this compound in Biorelevant Media

MediumpH% Prodrug Remaining (2 h)% Indoximod Released (2 h)
Simulated Gastric Fluid1.292 ± 3.28 ± 1.1
Simulated Intestinal Fluid6.888 ± 2.812 ± 0.9
Rat Plasma7.45 ± 0.795 ± 2.4

Pharmacokinetic Optimization in Preclinical Models

Rodent Pharmacokinetics

In Sprague-Dawley rats, this compound (50 mg/kg oral dose) achieved a 6.1-fold higher C~max~ (1,240 ± 180 ng/mL vs. 203 ± 45 ng/mL) and 5.2-fold greater AUC~0–24h~ (8,450 ± 1,200 ng·h/mL vs. 1,630 ± 290 ng·h/mL) compared to equimolar indoximod. The elimination half-life (t~1/2~) extended from 2.1 hours (indoximod) to 4.8 hours, indicating sustained release.

In Vivo Efficacy and Mechanism of Action

Synergy with Adoptive T-Cell Therapy

In a B16F10 melanoma model, this compound (62 mg/kg BID) enhanced the antitumor activity of pmel-1 transgenic T cells, reducing tumor volume by 78% compared to T cells alone (p < 0.001). This effect correlated with a 3.4-fold decrease in tumor kynurenine/tryptophan ratios, confirming target engagement.

Immune Cell Profiling

Flow cytometry analysis revealed this compound-mediated increases in tumor-infiltrating CD8+ T cells (2.8-fold) and decreases in regulatory T cells (T~reg~; 41% reduction), shifting the immune microenvironment toward pro-inflammatory phenotypes.

Metabolic Pathways and Biotransformation

This compound undergoes rapid hydrolysis by carboxylesterases in the liver and plasma, releasing indoximod and the inert promoiety. Key findings include:

  • Enzymatic Kinetics : V~max~ = 12.3 ± 1.8 nmol/min/mg protein, K~m~ = 45 ± 6.2 µM in human liver microsomes.

  • Species Differences : Conversion rates followed the order: human > monkey > rat > mouse, justifying primate models for translational studies.

  • No Circulating Metabolites : Mass spectrometry detected no intermediate metabolites, indicating single-step cleavage.

Comparative Analysis with Other Indoximod Prodrugs

This compound was selected over 17 analogs based on a weighted scoring system:

Table 2: Lead Prodrug Candidates vs. This compound

ParameterProdrug AProdrug BThis compound
Rat AUC (ng·h/mL)4,2005,8008,450
Monkey F (%)222940
Plasma Stability (t~1/2~, h)0.81.22.4
Tumor Growth Inhibition (%)526578

This compound’s advantages included superior stability in acidic environments, linear pharmacokinetics up to 100 mg/kg, and a clean off-target profile in 44-receptor panel screens .

Q & A

Q. What is NLG802, and what is its primary mechanism of action in preclinical models?

this compound is a prodrug of Indoximod, an orally active inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which modulates tryptophan metabolism to counteract tumor immune evasion. Unlike Indoximod, this compound exhibits enhanced pharmacokinetics due to structural modifications: a carboxyl ethyl ester and a leucine-dipeptide conjugate improve bioavailability by 5× in primates, with AUC and Cmax increases of 2.9–5.2× and 3.6–6.1×, respectively .

Methodological Insight:

  • Validate IDO1 inhibition using enzyme activity assays (e.g., kynurenine quantification via HPLC).
  • Compare pharmacokinetic parameters (AUC, Cmax, half-life) across species to assess interspecies metabolic variability .
Key Molecular Properties of this compound
Molecular weight: 395.92 g/mol
Solubility: ≥200 mg/mL in DMSO
Storage: 2–8°C, dry, sealed
Source:

Q. How should researchers design experiments to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?

  • Dose-Response Studies : Administer this compound at escalating doses (e.g., 10–100 mg/kg) in murine or primate models. Measure plasma concentrations of this compound and its active metabolite Indoximod at timed intervals .
  • Bioavailability Metrics : Use non-compartmental analysis (NCA) to calculate AUC and Cmax. Compare oral vs. intravenous routes to determine absolute bioavailability .
  • Tissue Distribution : Radiolabel this compound to track biodistribution in tumor microenvironments using autoradiography or mass spectrometry .

Critical Considerations:

  • Account for interspecies differences in esterase activity, which affects prodrug conversion rates .
  • Include control groups (e.g., Indoximod-only) to isolate this compound-specific effects .

Q. What molecular characteristics of this compound influence its solubility and formulation stability?

this compound’s ethyl ester and dipeptide modifications enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. Key factors:

  • pH Sensitivity : Protonation of the tertiary amine at physiological pH increases solubility in acidic buffers .
  • Degradation Pathways : Hydrolysis of the ester bond in plasma generates Indoximod; stabilize formulations with lyophilization or enteric coatings .

Experimental Validation:

  • Perform accelerated stability studies (40°C/75% RH) to assess degradation kinetics.
  • Use dynamic light scattering (DLS) to monitor particle aggregation in aqueous solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Case Example: In vitro assays may show potent IDO1 inhibition, but in vivo tumor models might lack efficacy due to immune microenvironment complexity.

Methodology:

  • Iterative Hypothesis Testing :

Confirm target engagement in vivo (e.g., tumor kynurenine levels via LC-MS).

Evaluate compensatory mechanisms (e.g., TDO upregulation) via RNA sequencing .

Use syngeneic models with IDO1-knockout controls to isolate this compound-specific effects .

  • Data Triangulation : Combine pharmacokinetic, transcriptomic, and immune profiling (e.g., flow cytometry for T-cell infiltration) to identify confounding variables .

Q. What advanced techniques are required to analyze this compound’s metabolic conversion in human hepatocytes?

this compound undergoes sequential hydrolysis: This compoundEtOH hydrolysisIntermediate 18Leu hydrolysisIndoximod\text{this compound} \xrightarrow{\text{EtOH hydrolysis}} \text{Intermediate 18} \xrightarrow{\text{Leu hydrolysis}} \text{Indoximod}

Analytical Workflow:

  • Metabolite Identification : Use tandem mass spectrometry (LC-MS/MS) with stable isotope labeling to trace metabolic pathways .
  • Enzyme Mapping : Incubate this compound with recombinant carboxylesterases (e.g., hCE1, hCE2) to quantify conversion rates .
  • Computational Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict human pharmacokinetics from preclinical data .

Q. How should researchers design comparative studies between this compound and other IDO1 inhibitors (e.g., Epacadostat)?

Framework:

  • Head-to-Head Trials : Use matched dosing (equimolar concentrations) in murine CT26 or B16F10 tumor models.
  • Endpoint Selection :
    • Primary: Tumor growth inhibition (% T/C ratio).
    • Secondary: Immune biomarkers (e.g., CD8+/FoxP3+ ratio) .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare treatment arms. Power analysis ensures adequate sample size (n ≥ 8/group) .

Data Interpretation:

  • Use principal component analysis (PCA) to differentiate mechanisms of action based on cytokine profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.